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molecular formula C11H11BrClNO2 B8441279 2-Bromo-6-chloro-3-ethoxy-4-(1-hydroxyethyl)benzonitrile

2-Bromo-6-chloro-3-ethoxy-4-(1-hydroxyethyl)benzonitrile

Cat. No. B8441279
M. Wt: 304.57 g/mol
InChI Key: UXLVYSFJUUTVSX-UHFFFAOYSA-N
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Patent
US09199982B2

Procedure details

Sodium tetrahydroborate (38 mg, 0.99 mmol) was added to a mixture of 4-acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile (200 mg, 0.7 mmol) in methanol (5 mL, 100 mmol) at 0° C. The reaction was stirred at room temperature for 1 hour, concentrated and partitioned between water and EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give crude 2-bromo-6-chloro-3-ethoxy-4-(1-hydroxyethyl)benzonitrile as a clear oil (0.15 gm, 100%), LCMS calculated for C11H11BrClNO2(M+H)+: m/z=303.9, 305.9; found: 304.0, 305.9.
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:6]1[CH:13]=[C:12]([Cl:14])[C:9]([C:10]#[N:11])=[C:8]([Br:15])[C:7]=1[O:16][CH2:17][CH3:18])(=[O:5])[CH3:4].CO>>[Br:15][C:8]1[C:7]([O:16][CH2:17][CH3:18])=[C:6]([CH:3]([OH:5])[CH3:4])[CH:13]=[C:12]([Cl:14])[C:9]=1[C:10]#[N:11] |f:0.1|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(C#N)C(=C1)Cl)Br)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C#N)C(=CC(=C1OCC)C(C)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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